molecular formula C12H20ClN3 B12827244 N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine hydrochloride

N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine hydrochloride

Cat. No.: B12827244
M. Wt: 241.76 g/mol
InChI Key: YNQNRTQEBFYQEE-UHFFFAOYSA-N
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Description

N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine hydrochloride is a chemical compound with the molecular formula C12H19N3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a benzene diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine hydrochloride typically involves the reaction of 1-methylpiperidine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Methylpiperidin-4-yl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reag

Properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C12H19N3.ClH/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11;/h2-5,12,14H,6-9,13H2,1H3;1H

InChI Key

YNQNRTQEBFYQEE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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